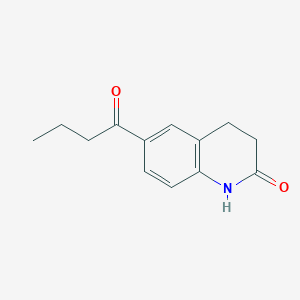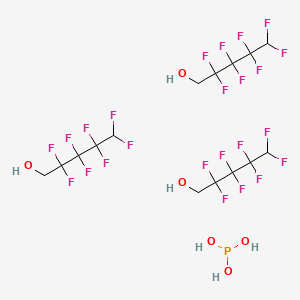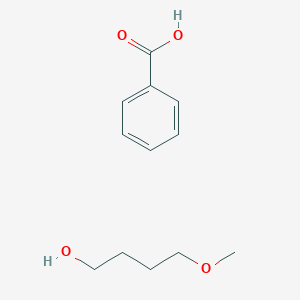
Benzoic acid;4-methoxybutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;4-methoxybutan-1-ol is a compound that combines the properties of benzoic acid and 4-methoxybutan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 4-methoxybutan-1-ol is an alcohol with a methoxy group attached to the butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-methoxybutan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 4-methoxybutan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The methoxy group in 4-methoxybutan-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are employed.
Major Products Formed
Oxidation: 4-methoxybutanoic acid or 4-methoxybutanal.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;4-methoxybutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of benzoic acid;4-methoxybutan-1-ol involves its interaction with various molecular targets. The carboxylic acid group in benzoic acid can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group in 4-methoxybutan-1-ol can participate in hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the butanol chain.
4-Methoxybenzyl alcohol: Similar structure but lacks the carboxylic acid group.
4-Methoxybutanoic acid: Similar structure but lacks the aromatic ring
Uniqueness
Benzoic acid;4-methoxybutan-1-ol is unique due to the presence of both an aromatic carboxylic acid and a methoxy-substituted butanol chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
65597-16-2 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
benzoic acid;4-methoxybutan-1-ol |
InChI |
InChI=1S/C7H6O2.C5H12O2/c8-7(9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
InChI-Schlüssel |
YTBQYKPGBRFOIO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)

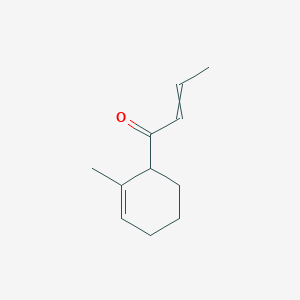
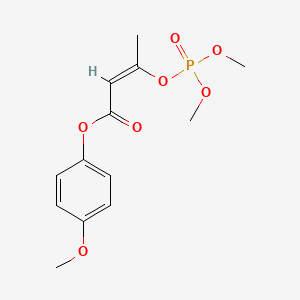
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
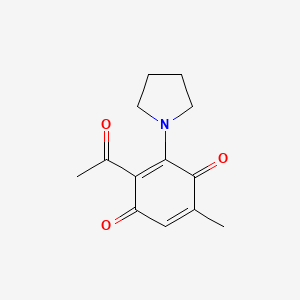


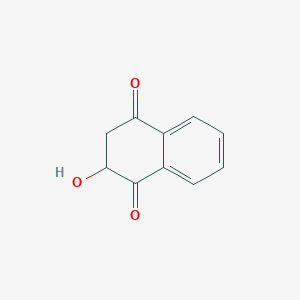

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

